molecular formula C29H48O4 B1675193 Lexacalcitol CAS No. 131875-08-6

Lexacalcitol

Cat. No. B1675193
M. Wt: 460.7 g/mol
InChI Key: KLZOTDOJMRMLDX-GXOIKENLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lexacalcitol is a solid compound that belongs to the vitamin D and derivatives class of chemicals . These are compounds containing a secosteroid backbone, usually secoergostane or secocholestane . It is known to target the vitamin D3 receptor .


Molecular Structure Analysis

Lexacalcitol has a molecular formula of C29H48O4 . It has a secosteroid backbone, which is common in the vitamin D and derivatives class of chemicals . The structure is known to target the vitamin D3 receptor .


Physical And Chemical Properties Analysis

Lexacalcitol has a molecular weight of 460.7 g/mol . It is a solid compound . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Vitamin D Analog and Biological Activity

Lexacalcitol, also known as KH1060, is a vitamin D analog with significant biological activity. It is over 100 times more active than 1alpha,25-dihydroxyvitamin D3 in vitro, particularly in antiproliferative and cell differentiating assays. This heightened activity is partly due to its rapid metabolism into multiple hydroxylated metabolites, some of which retain significant biological activity in vitamin D-dependent systems. These metabolites influence gene expression in vitamin D target cells, such as osteopontin and P450cc24, explaining Lexacalcitol's considerable biological advantage in various in vitro assay systems (Dilworth et al., 1997).

Role in Cell Adhesion and Development

The Lex determinant, a specific structure of Lexacalcitol, has been implicated in mediating compaction of mouse embryos and in cell adhesion of embryonal carcinoma cells. Studies have shown that Lex determinants participate in carbohydrate-carbohydrate interactions, which are essential in controlling cell recognition during embryonic development and in certain cancer cells (Eggens et al., 1989).

In Vivo and In Vitro Studies

Research has demonstrated that Lexacalcitol can cause mild skin irritation at tested concentrations. These irritant reactions primarily affect the vasculature, causing vasodilation and increased cutaneous blood flow. This reaction profile is dose-dependent and has been evaluated using clinical scoring and non-invasive measurements (Fullerton & Serup, 1997).

Therapeutic Potential in Ocular Surface Health

Lexacalcitol, known as maxacalcitol in some studies, has therapeutic potential in treating Meibomian Gland (MG) orifice injuries. It helps alleviate MG atrophy and ductal dilation, suggesting its efficacy in ocular surface health maintenance. The study showed significant recovery in MG area in maxacalcitol-treated groups compared to controls, especially in the first two weeks of treatment (Jin et al., 2020).

Clinical Efficacy in Psoriasis Management

Lexacalcitol has shown clinical efficacy in managing psoriasis. In a double-blind study, maxacalcitol ointment significantly reduced the Psoriasis Severity Index (PSI) compared to placebo. Its effect was comparable to calcipotriol, another vitamin D3 analog, suggesting its usefulness in psoriasis treatment [(Barker et al., 1999)](https://consensus.app/papers/maxacalcitol-treatment-psoriasis-vulgaris-nbarker/916b93daad82559bacec982a4a679278/?utm_source=chatgpt).

Cutaneous Pharmacokinetics

The cutaneous bioavailability of topically applied maxacalcitol (lexacalcitol) was studied in healthy subjects. It was found that maxacalcitol concentrations in the stratum corneum reached a steady state approximately 4-6 hours after application, indicating its effective skin penetration. This study suggests that maxacalcitol's cutaneous bioavailability is comparable between its ointment and lotion forms, which are used for treating psoriatic lesions (Umemura et al., 2008).

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZOTDOJMRMLDX-YBBVPDDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869807
Record name Lexacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lexacalcitol

CAS RN

131875-08-6
Record name Lexacalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131875-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lexacalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexacalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lexacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEXACALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lexacalcitol
Reactant of Route 2
Lexacalcitol
Reactant of Route 3
Lexacalcitol
Reactant of Route 4
Lexacalcitol
Reactant of Route 5
Lexacalcitol
Reactant of Route 6
Lexacalcitol

Citations

For This Compound
32
Citations
H Shimizu, K Shimizu, Y Uchiyama, A Sugita… - Tetrahedron letters, 2004 - Elsevier
… Having obtained the desired 21-demethylated compounds, 21-nor-Maxacalcitol 5 and 21-nor-Lexacalcitol 6, in hand, we next examined their biological activities with respect to …
Number of citations: 4 www.sciencedirect.com
E Elstner, M Linker-Israeli, J Le, P Michl - Springer
The combination of ALRT-1057*[9-cis retinoic acid] andlexacalcitol**[KH-I060] has' remarkable antileukemic effects' in vitro, report researchers in the US and Denmark. The researchers …
Number of citations: 0 link.springer.com
A Fullerton, J Serup - British Journal of Dermatology, 1997 - academic.oup.com
… Occlusive patch test for 48h was performed with solutions of 1a,25(OH)2D3 (calcitriol), two vitamin D analogues (calcipotriol and KH 1060 (lexacalcitol)), alltrans retinoic acid and …
Number of citations: 24 academic.oup.com
FJ Dilworth, GR Williams, AM Kissmeyer… - …, 1997 - academic.oup.com
Vitamin D analogs are valuable drugs with established and potential uses in hyperproliferative disorders. Lexacalcitol (KH1060) is over 100 times more active than 1α,25-…
Number of citations: 50 academic.oup.com
AM Kissmeyer, K Sonne - Journal of Chromatography A, 2001 - Elsevier
A liquid chromatographic–tandem mass spectrometric assay using 5% bovine serum albumin as the calibration matrix has been developed for the quantitative analysis of 1α,25-…
Number of citations: 49 www.sciencedirect.com
D Branisteanu - ACTA ENDOCRINOLOGICA-BUCHAREST-, 2006 - acta-endo.ro
… lexacalcitol was more efficient in preventing mercuric chloride-induced glomerulonephritis … However, in a whole organ vascularized transplant model, lexacalcitol could not prevent or …
Number of citations: 4 acta-endo.ro
CA Uthaiah, NM Beeraka, R Rajalakshmi… - Molecular …, 2022 - Springer
… For instance, the metabolites of lexacalcitol are more active than the metabolites of calcitriol in retarding the degradation of VDR [43]. These vitamin D analogs also have the effect on …
Number of citations: 8 link.springer.com
A Parvanova, M Trillini, MA Podestà, IP Iliev… - The Lancet Diabetes & …, 2018 - thelancet.com
Background Macroalbuminuria predicts renal and cardiovascular events in patients with type 2 diabetes. We aimed to assess the albuminuria-lowering effects of salt restriction, …
Number of citations: 27 www.thelancet.com
M Infante, C Ricordi, N Padilla, A Alvarez, E Linetsky… - Nutrients, 2019 - mdpi.com
… Indeed, the authors also investigated the efficacy of the 20-epi calcitriol analog (KH1060, referred to as lexacalcitol) in preventing the recurrence of autoimmunity following syngeneic …
Number of citations: 28 www.mdpi.com
SM Thacher, J Vasudevan, KY Tsang… - Journal of medicinal …, 2001 - ACS Publications
Psoriasis is a complex inflammatory skin disease in which the epidermis becomes markedly hyperplastic and infiltrated with cytotoxic T-cells. Several wellcharacterized systemic …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.